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Chloro(triphenyl)phosphanium;silver

Cat. No.: B15469190
CAS No.: 52495-09-7
M. Wt: 405.6 g/mol
InChI Key: QSHLDCCTDZTKAS-UHFFFAOYSA-N
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Description

General Context of Organometallic and Coordination Complexes of Silver

Silver, a versatile element, forms a wide range of coordination and organometallic compounds. bohrium.com Its chemistry is predominantly characterized by the +1 oxidation state, although +2 and even +3 states are known. bohrium.comtandfonline.com Silver(I) complexes exhibit a variety of coordination numbers, from two to seven, leading to diverse geometries. bohrium.com The specific geometry and nuclearity (from mononuclear to polynuclear) are influenced by the nature of the ligands involved. bohrium.com

Organosilver chemistry, the study of compounds with a carbon-silver bond, is a less developed field compared to its copper counterpart. wikipedia.org Early attempts to synthesize organosilver compounds date back to the mid-19th century. wikipedia.org The thermal instability of many simple alkyl and aryl silver compounds has posed a challenge to their study. wikipedia.org However, the use of stabilizing ligands, such as phosphines and N-heterocyclic carbenes (NHCs), has been crucial in the development of more robust organometallic silver complexes. nih.gov These complexes have found applications in various fields, including the development of antimicrobial agents. nih.gov Silver's affinity for alkenes is another notable aspect of its coordination chemistry, which has been utilized in separation techniques like argentation chromatography. wikipedia.org

Significance of Triphenylphosphine (B44618) as a Ligand in Modern Coordination Chemistry

Triphenylphosphine (PPh₃) is a cornerstone ligand in modern coordination and organometallic chemistry. vedantu.comchemicalbook.comwikipedia.org It is an organophosphorus compound that is relatively stable in air and soluble in many organic solvents. vedantu.comwikipedia.org Its versatility stems from its electronic and steric properties.

Electronically, triphenylphosphine is a strong σ-donor and a tunable π-acceptor. vedantu.comnumberanalytics.com The σ-donation occurs through the lone pair of electrons on the phosphorus atom, while the π-acceptor character arises from the overlap of filled metal d-orbitals with the P-C σ* anti-bonding orbitals. wikipedia.orglibretexts.org This π-backbonding strengthens the metal-ligand bond. vedantu.com The electronic properties of phosphine (B1218219) ligands can be quantified using the Tolman Electronic Parameter (TEP), which is derived from the CO stretching frequency in Ni(CO)₃L complexes. numberanalytics.com

Sterically, the three phenyl groups of triphenylphosphine create significant bulk, which is quantified by the Tolman cone angle of 145°. wikipedia.org This steric hindrance influences the number of ligands that can coordinate to a metal center and can be used to control the reactivity of the resulting complex. libretexts.org

Triphenylphosphine's utility is evident in its widespread use in catalysis, including in processes like the Suzuki reaction, hydroformylation, and hydrogenation. chemicalbook.comwikipedia.orgwikipedia.org It forms stable complexes with a variety of transition metals, particularly those in groups 7-10. wikipedia.org

Historical Perspectives and Evolution of Research on Chloro(triphenyl)phosphanium;silver and Related Silver(I)-Phosphine Compounds

The study of tertiary phosphine complexes of silver(I) dates back to at least 1937. up.ac.za These complexes, with the general formula [AgXLn] (where L is a tertiary phosphine, n = 1–4, and X is a coordinating or non-coordinating anion), exhibit a rich structural diversity. up.ac.zaresearchgate.net The stoichiometry of the reaction, the nature of the phosphine ligand, and the coordinating ability of the anion all play a role in determining the final structure, which can range from monomeric to dimeric and polymeric forms. up.ac.zaresearchgate.net

Research into silver(I) phosphine complexes gained further momentum with the discovery of their potential as anticancer agents. nih.govnih.gov This has led to the synthesis and characterization of a wide array of silver(I) phosphine complexes with various phosphine ligands and counter-ions. up.ac.zanih.govacs.org The structural flexibility of the Ag(I) ion, which can adopt coordination numbers from two to four, contributes to the diverse geometries observed in these complexes, including linear, trigonal planar, and tetrahedral arrangements. researchgate.net

The synthesis of 3:1 adducts of triphenylphosphine with silver halides (AgX, where X = Cl, Br, I) has been well-documented, with their structures confirmed by single-crystal X-ray diffraction. researchgate.net The study of chloro-bis(triphenylphosphine)silver(I) has also been reported, revealing a distorted trigonal planar geometry around the silver atom in a dimethylsulfoxide solvate. researchgate.net

Theoretical Frameworks for Understanding Metal-Phosphine Interactions

The bonding in metal-phosphine complexes is understood through several theoretical models, including Crystal Field Theory (CFT), Ligand Field Theory (LFT), and Molecular Orbital Theory (MOT). numberanalytics.com

Crystal Field Theory (CFT) provides a simple electrostatic model to understand the splitting of metal d-orbitals in the presence of ligands. numberanalytics.com

Ligand Field Theory (LFT) is an extension of CFT that incorporates covalent interactions between the metal and the ligands, offering a more accurate description of the electronic structure. numberanalytics.com

Molecular Orbital Theory (MOT) is the most comprehensive model, considering the formation of molecular orbitals from the combination of metal and ligand atomic orbitals. It is particularly useful for describing complexes with significant covalent character. numberanalytics.com

The interaction between a metal and a phosphine ligand involves two main components: σ-donation from the phosphine's lone pair to an empty metal orbital and π-backbonding from a filled metal d-orbital to empty σ* orbitals of the P-C bonds of the phosphine. wikipedia.orglibretexts.org Historically, it was thought that phosphorus 3d orbitals were involved in π-backbonding, but it is now accepted that the P-C σ* anti-bonding orbitals are the primary π-acceptors. wikipedia.orgacs.org

Density functional theory (DFT) calculations have been instrumental in providing deeper insights into metal-phosphorus bonding. rsc.org These studies have shown that upon oxidation of a metal-phosphine complex, the M-P bond length increases, and the pyramidalization at the phosphorus atom decreases, which supports the role of π-backbonding even in complexes with simple alkyl and aryl phosphines. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15AgClP+ B15469190 Chloro(triphenyl)phosphanium;silver CAS No. 52495-09-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

52495-09-7

Molecular Formula

C18H15AgClP+

Molecular Weight

405.6 g/mol

IUPAC Name

chloro(triphenyl)phosphanium;silver

InChI

InChI=1S/C18H15ClP.Ag/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1;

InChI Key

QSHLDCCTDZTKAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl.[Ag]

Origin of Product

United States

Synthetic Methodologies for Chloro Triphenyl Phosphanium;silver and Analogous Silver Phosphine Complexes

Direct Synthesis Routes via Silver Salts and Triphenylphosphine (B44618)

The most common and direct method for synthesizing silver-phosphine complexes involves the reaction of a silver salt with triphenylphosphine. researchgate.net This approach is foundational and allows for the formation of a diverse range of complexes.

Stoichiometric Control and Ligand-to-Metal Ratios

The stoichiometry, or the ratio of triphenylphosphine to the silver salt, is a critical factor that dictates the structure of the resulting complex. researchgate.netnih.gov By carefully controlling this ratio, chemists can direct the synthesis towards products with specific numbers of phosphine (B1218219) ligands coordinated to the silver center. For example, reacting silver perrhenate (B82622) with triphenylphosphine can yield either [(Ph3P)4Ag]+ ReO4− or [(Ph3P)2AgReO4]2 depending on the molar equivalents of the phosphine ligand used. rsc.org This principle allows for the targeted synthesis of complexes with varying coordination geometries, such as linear, trigonal planar, or tetrahedral, which in turn influences their chemical and physical properties. nih.gov

Varying the ligand-to-metal ratio can produce a range of silver-triphenylphosphine complexes, as illustrated in the following table:

Ligand:Metal RatioResulting Complex
1:1[AgCl(PPh3)]n
2:1[AgCl(PPh3)2]
3:1[AgCl(PPh3)3]
4:1[Ag(PPh3)4]+Cl-

Note: The specific structure and nuclearity (monomeric, dimeric, polymeric) can also be influenced by other factors such as the solvent and the nature of the anion.

Influence of Reaction Solvents and Conditions on Product Formation

The choice of solvent and the reaction conditions, including temperature and reaction time, play a significant role in the formation and structure of silver-phosphine complexes. researchgate.netresearchgate.net The solvent can influence the solubility of the reactants and products, the reaction kinetics, and even the coordination environment of the silver ion. bohrium.com For instance, the synthesis of silver(I) bromide complexes with diphenyl-2-pyridylphosphine (B124867) or 4-(dimethylamino)phenyldiphenylphosphine (B1306617) is typically carried out in acetonitrile (B52724) under reflux. nih.gov Similarly, the reaction of silver(I) coumarin (B35378) carboxylate complexes with triphenylphosphine can be performed in ethanol (B145695) or dichloromethane. nih.gov

The reaction temperature can affect the rate of reaction and the stability of the resulting complexes. Some reactions are carried out at room temperature, while others require heating to proceed at a reasonable rate. nih.gov The duration of the reaction is also adjusted to ensure complete formation of the desired product.

Ligand Exchange and Halide Abstraction Strategies

Ligand exchange reactions provide an alternative route to new silver-phosphine complexes. nih.gov This strategy involves starting with a pre-formed, often labile, silver complex and introducing a new ligand, such as triphenylphosphine, to displace the existing one. A common precursor for this method is [Ag(MeCN)4][BF4], where the weakly bound acetonitrile ligands are readily substituted by the incoming phosphine. nih.gov

Halide abstraction is a related technique used to generate cationic silver-phosphine complexes. This process often employs a silver salt of a non-coordinating anion, such as silver tetrafluoroborate (B81430) (AgBF4) or silver trifluoromethanesulfonate (B1224126) (AgOTf), to remove a halide ligand from a neutral metal-halide complex. wikipedia.orgberkeley.edu This method is particularly useful in generating catalytically active species. For example, treating chloro(triphenylphosphine)gold(I) with a silver salt like AgSbF6 abstracts the chloride to form a cationic gold(I) phosphine complex. wikipedia.org A similar principle can be applied to the synthesis of silver complexes.

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. In the context of silver complexes, green chemistry approaches focus on the use of less toxic reagents and solvents, as well as developing more efficient reaction protocols. nih.gov One area of exploration is the use of plant extracts or other biological sources which can act as both reducing and stabilizing agents in the synthesis of silver nanoparticles, offering an alternative to traditional chemical methods that often employ hazardous reagents. nih.gov While this is more directly applicable to nanoparticle synthesis, the principles of using safer solvents and minimizing waste are being increasingly applied to the synthesis of molecular complexes as well.

Preparation of Chloro(triphenyl)phosphanium Precursors

The synthesis of the target compound, chloro(triphenyl)phosphanium;silver, can also be approached by first preparing the chlorotriphenylphosphonium cation, [Ph3PCl]+, which then acts as a precursor. This phosphonium (B103445) salt is typically prepared through the reaction of triphenylphosphine with a source of electrophilic chlorine. A common method involves the reaction of triphenylphosphine with an alkyl halide in a non-polar solvent like toluene (B28343) or benzene (B151609). youtube.com Another route involves the reaction of triphenylphosphine oxide with reagents like triphosgene (B27547) or biphosgene in the presence of a nucleophilic catalyst. patsnap.com The resulting phosphonium salt can then be reacted with a silver salt to form the desired complex.

Comparative Analysis of Synthetic Pathways and Yield Optimization

Each synthetic pathway to silver-phosphine complexes offers distinct advantages and disadvantages. Direct synthesis is often straightforward and utilizes readily available starting materials. However, controlling the stoichiometry to obtain a single, pure product can sometimes be challenging. Ligand exchange and halide abstraction methods provide access to a wider range of complexes, particularly cationic species, but may require the synthesis of specific precursors.

Optimization of reaction yields is a crucial aspect of any synthetic procedure. For the synthesis of silver nanoparticles by chemical reduction, a Face Centered Central Composite Design (FCCCD) has been used to optimize parameters such as the concentrations of silver nitrate (B79036), sodium citrate, and sodium borohydride, as well as the pH of the reaction. nih.gov Similar optimization strategies, involving systematic variation of reaction parameters like temperature, solvent, and reactant ratios, can be applied to the synthesis of molecular silver-phosphine complexes to maximize the yield and purity of the desired product. For instance, in the preparation of benzyl (B1604629) and thenyl triphenylphosphonium salts, the choice of solvent (methylene chloride, chloroform, or acetonitrile) and temperature is closely related to the reactivity of the starting alcohol, and azeotropic distillation to remove water can significantly improve yields. researchgate.net

The following table provides a comparative overview of the different synthetic approaches:

Synthetic PathwayAdvantagesDisadvantagesYield Optimization Strategies
Direct Synthesis Simple, uses common reagentsCan be difficult to control stoichiometry and product purityPrecise control of ligand-to-metal ratio, optimization of solvent and temperature
Ligand Exchange Access to a wider variety of complexesRequires synthesis of specific precursor complexesChoice of labile precursor, optimization of reaction conditions
Halide Abstraction Useful for generating cationic complexesRequires use of specific silver salts with non-coordinating anionsSelection of appropriate halide abstracting agent
Green Synthesis Environmentally friendly, uses less toxic materialsMay not be suitable for all types of complexes, potential for complex product mixturesScreening of different biological extracts, optimization of extraction and reaction conditions
Precursor Synthesis Can provide a more controlled route to the final productAdds an extra step to the overall synthesisHigh-yield synthesis of the phosphonium precursor, purification of the intermediate

Advanced Structural Elucidation and Solid State Characterization of Chloro Triphenyl Phosphanium;silver

Crystallographic Investigations via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For silver(I)-phosphine complexes, it elucidates the coordination number, geometry, bond parameters, and non-covalent interactions that dictate the solid-state packing.

Determination of Coordination Geometry and Environment around Silver(I)

The d¹⁰ electronic configuration of the silver(I) ion results in a lack of strong stereochemical preference, allowing for a variety of coordination geometries, including linear, trigonal, and tetrahedral. researchgate.net The specific geometry adopted by the chloro(triphenyl)phosphine silver(I) complexes is highly dependent on the stoichiometry, the presence of solvent molecules, and the steric bulk of the ligands.

In the case of the dimethylsulfoxide (DMSO) solvate, [AgCl(PPh₃)₂]·dmso, X-ray analysis reveals a silver(I) center with a distorted trigonal geometry. researchgate.netpsu.edu The coordination sphere is defined by two phosphorus atoms from the triphenylphosphine (B44618) ligands and one chlorine atom. researchgate.netpsu.edu However, a weak interaction between the silver(I) ion and the oxygen atom of the co-crystallized DMSO molecule (Ag-O distance of 2.609(3) Å) can also be considered, which would describe the geometry as distorted trigonal pyramidal. researchgate.netpsu.edu

For related complexes with different co-ligands, the geometry can shift. For instance, in (benzenecarbothioamide-κS)chloridobis(triphenylphosphane-κP)silver(I), the Ag(I) ion is four-coordinated by two phosphorus atoms, one sulfur atom, and one chloride ion, resulting in a distorted tetrahedral coordination geometry. nih.gov In other structures, such as [AgX(DSPTU)(PPh₃)] (where DSPTU is 1,3-diisopropyl-2-thiourea), the silver atom exhibits a distorted trigonal planar coordination. scienceasia.org

Analysis of Ag-P, Ag-Cl, and Other Relevant Bond Lengths and Angles

The precise measurement of bond lengths and angles is crucial for understanding the nature of the coordination environment. In the [AgCl(PPh₃)₂]·dmso complex, the molecule possesses a plane of symmetry passing through the Ag-Cl bond. researchgate.netpsu.edu The Ag-P bond distance is 2.4592(7) Å, and the Ag-Cl bond distance is 2.5392(11) Å. researchgate.netpsu.edu The angles around the silver center deviate significantly from ideal geometries due to the steric demands of the bulky triphenylphosphine ligands. The P-Ag-P angle is notably wide at 137.17(3)°, while the P-Ag-Cl angle is 109.94(2)°. researchgate.netpsu.edu This distortion from an ideal trigonal geometry (120°) is a common feature in such complexes. nih.gov

Selected Bond Lengths and Angles for [AgCl(PPh₃)₂]·dmso
ParameterValueReference
Ag(1)-P(1) Bond Length (Å)2.4592(7) researchgate.netpsu.edu
Ag(1)-Cl(1) Bond Length (Å)2.5392(11) researchgate.netpsu.edu
P(1)-Ag(1)-P(1a) Angle (°)137.17(3) researchgate.netpsu.edu
P(1)-Ag(1)-Cl(1) Angle (°)109.94(2) researchgate.netpsu.edu

Investigation of Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, crystallographic studies reveal how molecules pack in the crystal lattice through various intermolecular forces. In related silver(I) complexes containing N-H functionalities, hydrogen bonding plays a key role in forming higher-order structures. For example, in [AgX(DSPTU)(PPh₃)], intramolecular N-H···X hydrogen bonds are observed, and intermolecular N-H···X bonds link the molecules into one-dimensional zigzag chains. scienceasia.org Similarly, pairs of N-H···Cl hydrogen bonds can create inversion dimers in other structures. nih.gov The formation of these supramolecular assemblies is a critical aspect of the crystal engineering of such compounds. nih.gov Even the weak Ag-O interaction in the [AgCl(PPh₃)₂]·dmso solvate is a form of intermolecular interaction that helps stabilize the crystal structure. researchgate.netpsu.edu

Polymorphism and Crystallization Phenomena

Chloro(triphenyl)phosphine silver(I) complexes can exist in different structural forms, a phenomenon known as polymorphism. The complex with a 1:1:1 ratio of Ag:Cl:PPh₃, [AgCl(PPh₃)], crystallizes as a stable tetrameric cubane-like cluster, [AgCl(PPh₃)]₄. researchgate.net This structure features a distorted cube with alternating silver and chlorine atoms at the vertices, and a triphenylphosphine ligand coordinated to each silver atom.

The crystallization of these complexes is sensitive to solvent conditions. The [AgCl(PPh₃)₂] complex was crystallized as a dimethylsulfoxide solvate from a DMSO solution, yielding monoclinic crystals in the P2₁/m space group. researchgate.netpsu.edu

Crystal Data for [AgCl(PPh₃)₂]·dmso
ParameterValueReference
Crystal SystemMonoclinic researchgate.netpsu.edu
Space GroupP2₁/m researchgate.netpsu.edu
a (Å)8.531(2) researchgate.netpsu.edu
b (Å)23.560(3) researchgate.netpsu.edu
c (Å)9.531(2) researchgate.netpsu.edu
β (°)114.56(3) researchgate.netpsu.edu
V (ų)1742.3(6) researchgate.netpsu.edu
Z2 researchgate.netpsu.edu

Spectroscopic Characterization for Structural Insights

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming structures and probing the electronic environment of key atoms both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ³¹P NMR spectroscopy is exceptionally useful for studying silver-phosphine complexes like [Ph₃PAgX]n. researchgate.net The spectra provide information on the number of crystallographically distinct phosphorus environments in the unit cell. For the tetrameric cluster [Ph₃PAgCl]₄, the ³¹P CP/MAS NMR spectrum shows two distinct sets of peaks, indicating two different phosphorus sites within the crystal structure. researchgate.net

A key feature of these spectra is the observation of spin-spin coupling between the phosphorus nucleus (³¹P) and the two spin-active silver isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag (both I = 1/2). This coupling gives rise to a characteristic splitting pattern and provides the coupling constant, J(Ag,P). For [Ph₃PAgCl]₄, the two phosphorus sites have |¹J(¹⁰⁹Ag,³¹P)| coupling constants of 663 ± 10 Hz and 593 ± 10 Hz, respectively. researchgate.net Research has established a general trend where the magnitude of the |¹J(¹⁰⁹Ag,³¹P)| coupling constant decreases as the Ag-P bond length increases, providing a spectroscopic handle on bond distances. researchgate.net

Solid-State ³¹P NMR Data for [Ph₃PAgCl]₄
Phosphorus Site|¹J(¹⁰⁹Ag,³¹P)| Coupling Constant (Hz)Reference
Site 1663 ± 10 researchgate.net
Site 2593 ± 10 researchgate.net
¹H and ¹³C NMR for Organic Ligand Characterization

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of the triphenylphosphine ligand bound to the silver center.

¹H NMR: The ¹H NMR spectrum is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. These signals correspond to the ortho, meta, and para protons of the three phenyl rings of the triphenylphosphine ligand. The coordination of the phosphine (B1218219) to the silver atom can induce slight shifts in these proton resonances compared to the free ligand.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation of the triphenylphosphine ligand's carbon framework. It shows distinct signals for the ipso, ortho, meta, and para carbon atoms of the phenyl rings. The ipso-carbon (the carbon directly bonded to phosphorus) exhibits a significant coupling to the ³¹P nucleus (¹JC-P), which is a characteristic feature. The other carbons (ortho, meta, para) show smaller two-, three-, and four-bond couplings (²JC-P, ³JC-P, ⁴JC-P), respectively, which aids in their assignment.

Table 1: Typical ¹H and ¹³C NMR Data for Coordinated Triphenylphosphine

NucleusTypical Chemical Shift (δ, ppm)Notes
¹H (Aromatic)7.0 - 8.0Complex multiplet pattern for ortho, meta, and para protons.
¹³C (ipso)125 - 135Shows large ¹JC-P coupling.
¹³C (ortho)130 - 135Shows ²JC-P coupling.
¹³C (meta)128 - 130Shows ³JC-P coupling.
¹³C (para)130 - 132Typically a singlet or shows very small ⁴JC-P coupling.
³¹P NMR for Phosphorus Environment and Metal-Phosphorus Coupling

³¹P NMR is the most direct method for probing the phosphorus environment and the nature of the silver-phosphorus bond. huji.ac.ilslideshare.net

The ³¹P{¹H} NMR spectrum of Chloro(triphenyl)phosphanium;silver shows a single resonance, indicating the presence of a single phosphorus environment. The chemical shift is sensitive to the coordination of the phosphine to the silver atom. A key feature of the spectrum is the coupling between the ³¹P nucleus and the two isotopes of silver, ¹⁰⁷Ag (51.8% natural abundance, I = 1/2) and ¹⁰⁹Ag (48.2% natural abundance, I = 1/2). This results in a characteristic doublet of doublets, though often it appears as a well-defined doublet due to the larger gyromagnetic ratio and slightly higher abundance of ¹⁰⁹Ag. The magnitude of the one-bond coupling constant, ¹JAg-P, provides valuable information about the strength and length of the Ag-P bond. researchgate.net Studies on related [Ph₃PAgX]n complexes show that |¹J(¹⁰⁹Ag,³¹P)| values can range significantly, for instance, from approximately 400 Hz to over 800 Hz, depending on the anion. researchgate.net

Solid-State ³¹P NMR for Anisotropic Effects and J-Coupling Analysis

In the solid state, ³¹P NMR provides information that is averaged out in solution. High-resolution solid-state ³¹P Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy is particularly powerful. researchgate.net

This technique can reveal the number of crystallographically distinct phosphorus sites in the unit cell. researchgate.net Furthermore, solid-state NMR allows for the direct measurement of the ¹J(¹⁰⁹Ag,³¹P) coupling constant, which is often more precise than in solution. researchgate.net The analysis of the spinning sideband patterns in a MAS spectrum can be used to determine the principal components of the chemical shift anisotropy (CSA) tensor. The CSA provides detailed information about the electronic environment around the phosphorus nucleus, which is influenced by the geometry of the complex. nih.govchemrxiv.orgmanchester.ac.uk For silver-phosphine complexes, it has been established that the magnitude of |¹J(¹⁰⁹Ag,³¹P)| tends to decrease as the Ag-P bond length increases. researchgate.net

Table 2: Representative ³¹P NMR Data for Silver-Triphenylphosphine Complexes

ParameterTypical ValueInformation Gained
δ(³¹P) (ppm)+5 to +25Coordination of phosphorus to silver.
|¹J(¹⁰⁹Ag,³¹P)| (Hz)400 - 900Strength and nature of the Ag-P bond. researchgate.net
Chemical Shift Anisotropy (CSA) (ppm)VariableElectronic symmetry around the phosphorus nucleus. nih.govchemrxiv.org
Variable Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR studies are employed to investigate dynamic processes or "fluxional behavior" occurring in solution. nih.gov For silver(I) complexes, which are known to be labile, VT-NMR can provide insights into ligand exchange processes, changes in coordination number, or equilibria between different structural forms (e.g., monomeric vs. dimeric species). nih.gov By monitoring changes in chemical shifts, line widths, and coupling constants as a function of temperature, the thermodynamics and kinetics of these dynamic processes can be quantified.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy probes the molecular vibrations of the complex, offering a fingerprint for its structural components. slideshare.net

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the vibrational modes of the triphenylphosphine ligand. Characteristic bands include C-H stretching of the aromatic rings (~3050 cm⁻¹), C=C stretching within the rings (~1480-1600 cm⁻¹), and P-C stretching vibrations.

Table 3: Key Vibrational Modes for Chloro(triphenylphosphine)silver(I)

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch~3050IR, Raman
Aromatic C=C Stretch1480 - 1600IR, Raman
P-C Stretch~500 - 700IR, Raman
Ag-P Stretch100 - 200Raman
Ag-Cl Stretch200 - 300Raman, Far-IR

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of the complex and to gain structural information from its fragmentation patterns. wikipedia.org The ionization process typically forms a molecular ion, which then breaks down into smaller, charged fragments. libretexts.orgsavemyexams.com

For this compound, the expected mass spectrum would show a molecular ion peak corresponding to [Ph₃PAgCl]⁺. Due to the isotopic distribution of silver (¹⁰⁷Ag, ¹⁰⁹Ag) and chlorine (³⁵Cl, ³⁷Cl), this peak would appear as a characteristic cluster. Common fragmentation pathways would involve the loss of the chloride ligand to form the stable [Ph₃PAg]⁺ fragment. libretexts.org Subsequent fragmentation would likely involve the dissociation of the triphenylphosphine ligand itself.

Expected Fragmentation: M⁺˙ → [M - Cl]⁺ → [Ag]⁺ + PPh₃

UV-Visible Spectroscopy for Electronic Transitions and Coordination

UV-Visible spectroscopy provides information about the electronic structure of the complex by probing the transitions of electrons between different energy levels upon absorption of light. uzh.chlibretexts.org

As a d¹⁰ complex, silver(I) does not exhibit d-d transitions. libretexts.org The UV-Vis spectrum of this compound is therefore expected to be dominated by high-energy, high-intensity charge-transfer transitions. uzh.chlibretexts.org These can include:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from an orbital primarily located on the chloride or phosphine ligand to an empty orbital on the silver atom.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a filled d-orbital on the silver atom to an empty π* orbital on the triphenylphosphine ligand.

Intraligand Transitions: These are π → π* transitions within the phenyl rings of the triphenylphosphine ligand, typically occurring at higher energies (in the UV region). uzh.chyoutube.comyoutube.com

The position and intensity of these absorption bands are sensitive to the coordination environment of the silver ion.

Coordination Chemistry and Ligand Effects in Silver Phosphine Systems

Role of Triphenylphosphine (B44618) as a Ligand

Triphenylphosphine is a versatile and widely used ligand in coordination chemistry due to its unique combination of steric bulk and electronic properties. nih.gov It readily binds to a variety of transition metals, including silver, to form stable complexes. wikipedia.org

The steric and electronic properties of phosphine (B1218219) ligands are crucial in determining the structure, stability, and reactivity of their metal complexes. manchester.ac.uk These properties are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. For triphenylphosphine, the cone angle is 145°, which is considered intermediate in size. wikipedia.org This steric hindrance influences the coordination number of the metal center, often favoring lower coordination numbers to minimize steric repulsion between ligands. vedantu.com

Table 1: Steric and Electronic Parameters of Selected Phosphine Ligands

Ligand Tolman Cone Angle (θ) in degrees Tolman Electronic Parameter (ν(CO)) in cm⁻¹
P(t-Bu)₃ 182 2056.1
PPh₃ 145 2068.9
PMe₃ 118 2064.1
P(OEt)₃ 109 2076.3
P(C₆F₅)₃ 184 2094.0

This table presents a comparison of the steric (Tolman cone angle) and electronic (Tolman electronic parameter) properties of triphenylphosphine with other common phosphine ligands. wikipedia.orgrsc.org

In the context of silver complexes, triphenylphosphine typically acts as a monodentate ligand, meaning it binds to the silver atom through a single donor atom, which is the phosphorus atom. researchgate.netyoutube.com The term denticity, denoted by the Greek letter kappa (κ), describes the number of donor atoms a single ligand uses to bind to a central metal atom. youtube.com For triphenylphosphine, this is represented as κ¹.

Hapticity, denoted by the Greek letter eta (η), refers to the number of contiguous atoms of a ligand that are coordinated to a metal center. This concept is more relevant for ligands with extended π-systems, such as cyclopentadienyl (B1206354) or benzene (B151609), and is not typically used to describe the bonding of simple phosphine ligands like triphenylphosphine.

The monodentate nature of triphenylphosphine allows for the formation of a variety of coordination geometries around the silver(I) center, including linear, trigonal planar, and tetrahedral, depending on the number of coordinated ligands and the nature of other species in the coordination sphere. researchgate.net

Influence of Halide and Ancillary Ligands

Chloride ions can coordinate to silver(I) centers in two primary modes: terminal and bridging. webassign.net

Terminal Coordination: In this mode, a single chloride ion is bound to a single silver atom. This is often observed in mononuclear complexes or at the periphery of polynuclear structures. scienceasia.org

Bridging Coordination: A chloride ion can simultaneously bond to two or more silver atoms, acting as a bridge. wikipedia.org This bridging, denoted by the Greek letter mu (µ), is a key factor in the formation of di-, poly-, and polymeric silver-phosphine-halide complexes. wikipedia.org The chloride bridge can lead to the formation of various structural motifs, such as dimeric units with a [Ag₂(µ-Cl)₂] core. nih.gov

The preference for a terminal versus a bridging coordination mode is influenced by several factors, including the stoichiometry of the reactants, the steric bulk of the phosphine ligands, and the nature of the solvent. researchgate.net

The counter-anion present in the synthesis of silver-phosphine complexes plays a pivotal role in determining the final structure. researchgate.netunizar.es The coordinating ability of the anion is a critical factor. rsc.org

Strongly Coordinating Anions: Anions like nitrate (B79036) (NO₃⁻) and some sulfonates can directly coordinate to the silver(I) center, influencing the coordination geometry and potentially limiting the nuclearity of the complex. researchgate.net

The variation in the anion can lead to dramatic changes in the structure, from simple mononuclear species to complex coordination polymers. researchgate.netrsc.org For instance, the reaction of AgX with triphenylphosphine can yield different products depending on whether X is a coordinating or non-coordinating anion. researchgate.net

The structural chemistry of silver(I) halide and pseudohalide complexes with triphenylphosphine is diverse. researchgate.net A comparative analysis reveals trends based on the identity of the halide or pseudohalide.

Pseudohalides (CN⁻, SCN⁻): Pseudohalides like cyanide (CN⁻) and thiocyanate (B1210189) (SCN⁻) are ambidentate ligands, meaning they can coordinate through different atoms. researchgate.net For example, thiocyanate can bind through either the sulfur or the nitrogen atom. This ambidentate nature, combined with their ability to act as bridging ligands, leads to a wide array of coordination polymers with unique structural motifs. researchgate.net

The stoichiometry between the silver salt and the phosphine ligand is another critical factor that dictates the final product across all halide and pseudohalide complexes. researchgate.netresearchgate.net

Table 2: Structural Motifs in Silver(I)-Triphenylphosphine Complexes with Various Anions

Anion (X⁻) Typical Structural Motif(s) Example Compound Formula
Cl⁻ Mononuclear, Dinuclear (bridging), Polymeric [AgCl(PPh₃)₂], [Ag₂(µ-Cl)₂(PPh₃)₄]
Br⁻ Mononuclear, Dinuclear (bridging) [AgBr(DSPTU)(PPh₃)] scienceasia.org
I⁻ Dinuclear (bridging), Polymeric [(PPh₃)₂Ag₂(µ-I)₂(µ-4,4'-bpy)]n researchgate.net
NO₃⁻ Mononuclear, Dinuclear (bridging nitrate) [Ag(NO₃)(PPh₃)] researchgate.net
ClO₄⁻ Cationic complexes with non-coordinating anion [Ag(PPh₃)₄]ClO₄
SCN⁻ Polymeric (bridging thiocyanate) [Ag(SCN)(PPh₃)₂]n

This table illustrates the influence of different anions on the resulting structural motifs of silver(I)-triphenylphosphine complexes. DSPTU = 1,3-diisopropyl-2-thiourea, 4,4'-bpy = 4,4'-bipyridine.

Coordination Geometries and Fluxional Behavior

The coordination chemistry of silver(I) with phosphine ligands, such as in chloro(triphenyl)phosphanium;silver, is characterized by a remarkable diversity of structures and dynamic behavior in solution. The d¹⁰ electronic configuration of Ag(I) does not impose a rigid geometric preference, allowing for the formation of complexes with various coordination numbers and geometries, which are often influenced by subtle factors like ligand steric bulk, stoichiometry, and the nature of the counter-ion. researchgate.netsemanticscholar.orgup.ac.za

Investigation of Diverse Coordination Numbers and Geometries (e.g., Trigonal, Tetrahedral)

Silver(I)-phosphine complexes exhibit a wide array of coordination geometries, most commonly linear, trigonal planar, and tetrahedral. researchgate.netlibretexts.org The final structure is dependent on factors such as the metal-to-ligand ratio, reaction conditions, and the specific phosphine and halide ligands employed. researchgate.netup.ac.za

In the case of chloro(triphenyl)phosphine silver(I) systems, a distorted trigonal planar geometry is a notable arrangement. For instance, the complex chloro-bis(triphenylphosphine)silver(I), with the formula [AgCl(PPh₃)₂], demonstrates a distorted trigonal geometry at the silver center. psu.eduresearchgate.net This can shift towards a trigonal pyramidal geometry through weak interactions with solvent molecules like dimethylsulfoxide. psu.eduresearchgate.net

Tetrahedral geometry is also prevalent, particularly when the silver center coordinates to four ligands. semanticscholar.orglibretexts.org The synthesis of complexes like [Ag(PPh₃)₃(Sal)] (where Sal is 3,5-dichlorosalicylaldehyde) results in a tetrahedral coordination environment around the silver(I) ion. tandfonline.com Similarly, reacting silver halides with cyclohexyldiphenylphosphine (B1582025) can yield complexes with a distorted tetrahedral arrangement, where the coordination sphere consists of a halide and three phosphine ligands. up.ac.za The deviation from an ideal tetrahedral angle of 109.5° in these structures indicates distortion. up.ac.za

The coordination number and resulting geometry are highly dependent on the stoichiometry of the reactants. While two- and three-coordinate complexes are known, four-coordination is common. The formation of various geometries for silver(I) phosphine complexes is summarized in the table below.

Coordination NumberMolecular GeometryExample Complex TypeReference(s)
2Linear[Ag(PR₃)₂]⁺ researchgate.netlibretexts.org
3Trigonal Planar[AgCl(PPh₃)₂] libretexts.orgpsu.eduresearchgate.net
4Tetrahedral[Ag(PPh₃)₄]⁺, [AgCl(PR₃)₃] up.ac.zalibretexts.orgtandfonline.comnih.gov

This table presents common coordination geometries observed in silver(I) phosphine complexes.

The following table provides specific bond angles for a representative trigonal complex, illustrating the distortion from ideal geometry.

ComplexBond AngleValue (°)Reference(s)
[AgCl(PPh₃)₂]P(1)-Ag(1)-P(1a)137.17(3) psu.eduresearchgate.net
[AgCl(PPh₃)₂]P(1)-Ag(1)-Cl(1)109.94(2) psu.eduresearchgate.net

Selected bond angles for chloro-bis(triphenylphosphine)silver(I), demonstrating a distorted trigonal geometry.

Dynamic Solution Structures and Exchange Processes

A key feature of silver(I) phosphine chemistry is the fluxionality and lability of these complexes in solution. researchgate.net The structures observed in the solid state may not persist in solution, where dynamic exchange processes often occur. nih.gov

Phosphino (B1201336) silver derivatives are known to undergo rapid ligand exchange in solution. nih.gov This fluxional behavior means that ligands can rapidly change their positions, and different species can coexist in equilibrium. For example, complexes with a higher coordination number, such as [Ag(PR₃)₄]⁺, can dissociate in solution to form species with lower coordination numbers, like [Ag(PR₃)₂]⁺ and [Ag(PR₃)]⁺. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamic processes. At room temperature, the rapid exchange of ligands can lead to averaged signals in the ³¹P NMR spectrum. nih.gov For instance, the absence of the expected coupling between the silver nucleus (¹⁰⁷/¹⁰⁹Ag) and the phosphorus nucleus (³¹P) at room temperature can be an indication of fast ligand exchange. nih.gov As the temperature is lowered, this exchange can be slowed down, potentially allowing for the observation of distinct signals for the different species present in solution or the resolution of Ag-P coupling. nih.gov This is a hallmark of fluxional behavior in organometallic complexes. youtube.com

The dynamic nature of these complexes in solution is a critical aspect of their chemistry, influencing their reactivity and potential applications. The equilibrium between different coordinated species can be sensitive to concentration, solvent, and temperature. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of Chloro Triphenyl Phosphanium;silver Complexes

Redox Chemistry and Oxidation/Reduction Pathways

The redox behavior of silver(I)-phosphine complexes is a key aspect of their chemistry, often involving both the metal center and the phosphine (B1218219) ligands. While silver(I) can be reduced to metallic silver, the phosphine ligand is susceptible to oxidation.

Chloro(triphenyl)phosphanium;silver and related silver(I)-phosphine complexes exhibit significant photosensitivity. The silver chloride component itself is well-known for its decomposition under exposure to light, where it darkens as silver(I) ions are reduced to elemental silver youtube.comrsc.orgyoutube.com. This process forms the basis of early photography youtube.com.

In silver(I) complexes containing triphenylphosphine (B44618), UV irradiation can induce degradation of the complex researchgate.net. Studies on similar silver(I) phosphine complexes have shown that photolysis leads to the monotonic degradation of the complex, a process accompanied by the simultaneous formation of triphenylphosphine oxide researchgate.net. For instance, upon UV irradiation of triphenylphosphine in a solid oxygen matrix, it is readily converted to triphenylphosphine oxide researchgate.net. This photo-induced process highlights a key pathway for the decomposition of the complex under light.

A primary oxidation pathway for this compound involves the conversion of the triphenylphosphine (PPh₃) ligand to triphenylphosphine oxide (TPPO). This transformation is a common reaction for phosphine ligands when complexed with transition metals that can facilitate redox processes mdpi.comrsc.org.

The oxidation can be initiated through several mechanisms:

Photo-oxidation : As discussed, exposure to UV light in the presence of oxygen can lead to the formation of TPPO researchgate.net.

Chemical Oxidation : In reactions involving oxidizing agents, the triphenylphosphine ligand can be oxidized. This is analogous to the redox instability seen in copper(II) phosphine complexes, which decompose to form Cu(I) complexes and TPPO, particularly in the presence of trace water mdpi.com.

Catalytic Oxidation : Certain metal complexes can act as catalysts for the oxidation of PPh₃ to TPPO using molecular oxygen rsc.org.

Ligand Exchange and Substitution Reactions

The silver-phosphorus bond in this compound is dynamic, allowing for ligand exchange and substitution reactions, which are characteristic of phosphino (B1201336) silver derivatives nih.gov.

Phosphino silver(I) complexes are known to undergo rapid ligand exchange processes in solution nih.gov. The thermodynamics of this displacement are governed by the relative binding strengths of the incoming and outgoing ligands. The strength of the metal-phosphorus bond is influenced by the electronic properties of the phosphine nih.gov.

Computational and experimental studies on other transition metal complexes provide insight into the factors governing these reactions. The binding energy of phosphine ligands generally correlates with their sigma-bonding ability osti.gov.

Table 1: Relative Binding Energy Trends for Phosphine Ligands

Phosphine Ligand Relative Binding Strength Key Property
Tri-n-butylphosphine (PBu₃) Strongest Best σ-donor
Triphenylphosphine (PPh₃) Intermediate Intermediate
Triphenylphosphite (P(OPh)₃) Weakest Best π-acceptor

This table is based on trends observed in related transition metal complexes and illustrates the general principles of phosphine ligand binding energies. osti.gov

The kinetics of displacing the chloride ligand in similar square-planar complexes have been studied, showing that the reaction rates are dependent on the nature of the incoming nucleophile and the electronic properties of the other ligands in the complex rsc.org. A decrease in the pKa of the non-replaceable ligands (making them more electron-withdrawing) generally leads to an increase in the rate of chloride displacement rsc.org.

This compound can react with a variety of donor molecules, leading to the substitution of the triphenylphosphine or chloride ligands. The complex itself is formed from the reaction of silver chloride with the triphenylphosphine donor taylorandfrancis.com.

It can participate in further reactions, for example:

Ligand Substitution : A stronger-binding phosphine ligand can displace triphenylphosphine from the coordination sphere osti.gov.

Reaction with Substrates : The complex can act as a promoter or catalyst in organic synthesis. For instance, the silver chloride/triphenylphosphine system has been used to promote the carboxylation of arylboronic esters with carbon dioxide at atmospheric pressure researchgate.net. In this system, the triphenylphosphine ligand is crucial for the catalytic activity.

Formation of More Complex Structures : Triphenylphosphine can act as a stabilizing ligand, allowing for the isolation of silver complexes with other challenging ligands, such as catechols. Without the stabilizing effect of the phosphine, the silver(I) in these complexes is too easily reduced to metallic silver researchgate.net. Silver-NHC (N-heterocyclic carbene) complexes have also proven to be effective transmetallation agents for accessing other metal NHC systems researchgate.net.

Decomposition Mechanisms and Stability Studies

The stability of this compound is influenced by light, heat, and the solvent environment. Its decomposition often involves a combination of redox reactions and ligand dissociation.

Photochemical Decomposition : The most significant decomposition pathway is initiated by light. This process involves the reduction of silver(I) to elemental silver (Ag(0)) and the concurrent oxidation of the triphenylphosphine ligand to triphenylphosphine oxide youtube.comresearchgate.net.

Solvent Effects : In solvents with high solvating power, silver(I) complexes can become unstable nih.gov. This instability can lead to intramolecular electron transfer events and the eventual formation of silver nanoparticles nih.gov. The stability of the complex is therefore dependent on the solvent medium.

The presence of bulky or electron-withdrawing groups on other ligands, in concert with the stabilizing triphenylphosphine, is often necessary to create stable silver complexes that resist reduction to the metallic state researchgate.net.

Thermal Decomposition Pathways

The thermal decomposition of this compound, which can be represented as [Ph₃PCl]⁺[AgCl₂]⁻ or a related solvated species, is a complex process influenced by temperature, atmosphere, and the presence of other chemical agents. While specific, detailed studies on the isolated decomposition of this exact complex are not extensively documented in publicly available literature, the decomposition pathways can be inferred from the well-established thermal behavior of related phosphonium (B103445) salts and silver complexes.

Upon heating, phosphonium salts, particularly those with a halide anion, can undergo several competing decomposition reactions. For this compound, the initial step likely involves the dissociation of the complex. The subsequent decomposition pathways are governed by the reactivity of the resulting triphenylphosphine, silver chloride, and any associated solvent or atmospheric components.

A primary decomposition route for phosphonium halides is the reverse of their formation, yielding triphenylphosphine and a source of chlorine. Another significant pathway, especially at higher temperatures, is the oxidation of the phosphine. In the presence of oxygen (air), triphenylphosphine is readily oxidized to triphenylphosphine oxide.

The thermal decomposition can also proceed via more complex routes involving the phenyl groups. At elevated temperatures, cleavage of the phosphorus-carbon bond can occur, leading to the formation of various organophosphorus compounds and benzene (B151609) derivatives. The presence of silver chloride can also influence the decomposition, potentially catalyzing certain pathways or reacting with decomposition products.

A generalized representation of the key decomposition products and the conditions under which they are likely to form is presented below.

Temperature Range (°C)Primary Decomposition ProductsSecondary/Trace ProductsNotes
< 150No significant decomposition-The complex is expected to be relatively stable at lower temperatures.
150 - 250Triphenylphosphine (Ph₃P), Silver Chloride (AgCl)Trace amounts of Triphenylphosphine oxide (Ph₃PO)Initial dissociation of the complex. Minor oxidation if air is present.
> 250Triphenylphosphine oxide (Ph₃PO), Silver metal (Ag), BenzenePolychlorinated biphenyls (PCBs), various organophosphorus compoundsSignificant oxidation and P-C bond cleavage occurs. Reduction of AgCl to metallic silver is possible.

Stability in Different Chemical Environments

The stability of this compound is highly dependent on the chemical environment, particularly the nature of the solvent and the presence of coordinating ligands or reactive species. The complex's stability in solution is a critical factor for its application in synthesis and catalysis.

In polar aprotic solvents such as acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO), the complex is expected to be relatively stable, existing as an ionic species. nih.gov The strong interaction between the silver ion and the triphenylphosphine ligand contributes to this stability in solution. nih.gov However, the presence of coordinating solvents can lead to ligand exchange reactions, potentially displacing the triphenylphosphine or the chloride ion.

The presence of water can lead to the hydrolysis of the phosphonium cation, although this is generally slow at neutral pH. In acidic or basic aqueous solutions, decomposition is more rapid. Strong acids can protonate the triphenylphosphine upon dissociation, while strong bases can lead to the formation of triphenylphosphine oxide and other decomposition products.

The stability is also significantly affected by the presence of other ions. An excess of chloride ions will favor the formation of the stable tetrachloroargentate(I) anion, [AgCl₄]³⁻. Conversely, the presence of ligands that form stronger complexes with silver(I) than triphenylphosphine, such as cyanide or thiosulfate, will lead to the decomposition of the complex.

The complex may also exhibit sensitivity to light. Silver(I) compounds are known to undergo photoreduction to metallic silver, especially in the presence of organic ligands that can act as reducing agents. inorganicventures.comnih.gov

A summary of the expected stability in various chemical environments is provided in the table below.

EnvironmentExpected StabilityPotential Reactions/Decomposition Products
Polar Aprotic Solvents (e.g., Acetonitrile, DMSO)HighStable in solution as ionic species. nih.gov
Nonpolar Solvents (e.g., Toluene (B28343), Hexane)LowLimited solubility and potential for precipitation.
Protic Solvents (e.g., Ethanol (B145695), Methanol)ModeratePotential for solvolysis and ligand exchange.
Aqueous Solution (Neutral pH)Low to ModerateSlow hydrolysis.
Aqueous Solution (Acidic)LowProtonation of triphenylphosphine upon dissociation.
Aqueous Solution (Basic)LowFormation of triphenylphosphine oxide.
Presence of Excess HalidesHighFormation of stable silver halide complexes. inorganicventures.com
Presence of Strong Coordinating Ligands (e.g., CN⁻, S₂O₃²⁻)LowLigand displacement to form more stable silver complexes.
Exposure to LightLow to ModeratePhotoreduction to metallic silver. inorganicventures.comnih.gov

Materials Science Applications of Silver Phosphine Complexes

Precursors for Metal Nanoparticles and Nanostructures

Chloro(triphenyl)phosphanium;silver complexes are valuable precursors for the synthesis of silver nanoparticles (AgNPs). The phosphine (B1218219) ligands play a crucial role in the formation process, acting as stabilizing agents that control particle growth and prevent agglomeration. The nature of the precursor, including the number of phosphine ligands and the halide, directly influences the characteristics of the resulting nanoparticles.

In-situ Generation of Silver-Based Nanoparticles

The in-situ generation of silver nanoparticles from this compound precursors within a host matrix is a powerful strategy for creating functional composite materials. This approach allows for the direct incorporation of AgNPs into polymers or emulsions as they are being formed.

For instance, chlorotris(triphenylphosphine)silver(I) (Ag(PPh3)3Cl) has been successfully used to create stable Pickering emulsions. In this process, a solution of the silver complex in toluene (B28343) is layered with an aqueous solution containing a reducing agent. rsc.org The silver nanoparticles are formed directly at the oil-water interface, demonstrating a one-pot method to generate nanocrystalline silver. rsc.org High-resolution transmission electron microscopy (HRTEM) of these in-situ generated nanoparticles confirms the presence of crystalline silver. rsc.org

This methodology is not only limited to emulsions but can also be applied to create antibacterial coatings. By embedding a related complex, bis[(µ-chloro)bis(triphenylphosphine)silver (I)], into a photopolymerizable acrylate (B77674) monomer formulation, silver nanoparticles can be generated in-situ upon UV irradiation. This process simultaneously cures the polymer and forms the nanoparticles, resulting in a coating with potent antibacterial properties.

Controlled Synthesis of Nanoparticle Architectures

The ability to control the size and size distribution of nanoparticles is critical for tuning their physical and chemical properties. Research has shown that the structure of the silver-phosphine precursor is a key factor in determining the final nanoparticle architecture. acs.orgresearchgate.net

By systematically studying the reduction of different silver phosphine precursors, including ClAg(PPh3) and ClAg(PPh3)3, with tert-butylamine (B42293) borane (B79455) in the presence of dodecanethiols, researchers have demonstrated precise control over nanoparticle diameter. acs.orgresearchgate.net The study revealed that the phosphine ligands derived from the precursor coat the nanoparticle surface, and the rate of their exchange with thiol ligands influences nanoparticle growth. acs.org The nature of the anion (in this case, chloride) also plays a role in the final particle size. acs.org

The reaction temperature is another critical parameter for controlling nanoparticle synthesis. As shown in the table below, varying the temperature during the reduction of chloro(triphenyl)phosphine silver precursors leads to different average nanoparticle diameters.

Precursor CompoundReaction Temperature (°C)Resulting Nanoparticle Diameter (nm)Reference
Chloro(triphenylphosphine)silver(I) (ClAg(PPh3))1004.5 ± 0.4 acs.org
Chloro(triphenylphosphine)silver(I) (ClAg(PPh3))1405.5 ± 0.5 acs.org
Chlorotris(triphenylphosphine)silver(I) (ClAg(PPh3)3)1004.8 ± 0.5 acs.org
Chlorotris(triphenylphosphine)silver(I) (ClAg(PPh3)3)1407.1 ± 0.7 acs.org

Integration into Functional Coatings and Thin Films

The incorporation of this compound and its derivatives into coatings and thin films imparts valuable functionalities, most notably antimicrobial and antifouling properties. The ability to generate silver nanoparticles in-situ from these precursors is particularly advantageous for creating durable and effective surfaces.

Antibacterial coatings can be fabricated by incorporating a silver(I)-derived complex, such as bis[(µ-chloro)bis(triphenylphosphine)silver (I)], into a free-radical photopolymerization process. This method leads to the formation of silver-based nanoparticles directly within the polymer matrix as it cures, resulting in materials that can prevent the growth of bacteria like Escherichia coli and Staphylococcus aureus. Similarly, silver nanoparticle-based coatings have been developed as environmentally friendly alternatives for marine antifouling applications. nih.gov

While the direct deposition of this compound as a thin film is less common, the generation of silver chloride (AgCl) thin films is a well-established technique for creating reference electrodes. mdpi.com These protocols involve the galvanostatic oxidation of a silver film to form a smooth, controlled layer of AgCl, which is crucial for applications in impedance sensing and flow cytometry. mdpi.com

Exploration in Optoelectronic Materials and Sensors

Silver(I) phosphine complexes are known for their interesting photoluminescent properties, making them candidates for exploration in optoelectronic materials. The luminescence in these compounds often originates from the triphenylphosphine (B44618) (PPh3) ligand itself, which exhibits intrinsic photoluminescence. researchgate.net Upon coordination to a metal center like silver, the emission properties can be modulated. researchgate.net

For example, various triphenylphosphine complexes of silver have been shown to be luminescent, with emission maxima in the blue and green regions of the spectrum. researchgate.net While detailed photophysical studies specifically on this compound are not extensively reported, the general behavior of related silver-phosphine complexes suggests potential for ligand-centered emission. researchgate.net Luminescent coordination polymers containing silver have also been prepared, exhibiting blue fluorescence in both crystalline and solution states, highlighting the potential of these systems in light-emitting applications. frontiersin.org

In the realm of sensors, the application of the specific this compound complex is not yet established. However, related materials, such as silver/silver chloride nanoparticles, are utilized in sensor development. For instance, paper-based sensors have been designed for the determination of chloride ions based on the oxidative etching of silver nanoparticles to form AgCl. rsc.org Furthermore, printed Ag/AgCl inks are widely used to fabricate electrodes for medical and industrial sensors, where the stability and chemistry of the ink are critical for reliable performance. cubbison.com These examples suggest that the fundamental chemistry of silver and chloride ions, which is central to the title compound, is highly relevant to the field of chemical sensing.

Supramolecular Assemblies and Coordination Polymers

The ability of this compound units to self-assemble into larger, ordered structures is a key area of interest in crystal engineering and supramolecular chemistry. The silver(I) ion, with its flexible coordination geometry, combined with the bulky triphenylphosphine ligands and the bridging potential of the chloride anion, facilitates the formation of diverse and complex architectures.

One prominent example is the formation of coordination polymers where chloride anions bridge silver centers. In the coordination polymer [Ag2Cl2(C10H8N2)(C18H15P)2]n, the silver(I) cation is coordinated by a triphenylphosphine ligand, a nitrogen atom from a 4,4′-bipyridine linker, and two bridging chloride anions, resulting in a distorted tetrahedral geometry. researchgate.net This arrangement creates polymeric chains that extend throughout the crystal. researchgate.net These chains can be further linked by weak C-H···Cl interactions to form a three-dimensional supramolecular architecture. researchgate.net

Even in simpler, mononuclear complexes like [AgCl(PPh3)2], the chloride ligand plays a crucial role in the crystal packing. nih.govresearchgate.net In such structures, the silver atom typically adopts a distorted trigonal or tetrahedral geometry. nih.govresearchgate.net Intermolecular forces, such as hydrogen bonds involving the chloride ion, can link individual complex molecules into larger assemblies, such as inversion dimers or zigzag chains. nih.govresearchgate.net This demonstrates how the fundamental Ag-PPh3-Cl unit can serve as a versatile building block for constructing intricate supramolecular structures.

Computational and Theoretical Investigations of Chloro Triphenyl Phosphanium;silver Systems

Electronic Structure and Bonding Analysis

Understanding the electronic structure and the nature of the metal-ligand bond is paramount to comprehending the behavior of chloro(triphenyl)phosphanium;silver. Various computational techniques have been employed to dissect these features.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties of silver-phosphine complexes. koyauniversity.org DFT calculations, often coupled with methods like the Generalized Gradient Approximation (GGA), allow for the determination of electronic structures and optimized geometries. koyauniversity.org For instance, DFT studies on silver(I) complexes with phosphine (B1218219) ligands have revealed that the lengths of the bonds between silver and its anionic ligands often exceed the sum of their covalent radii. This suggests that while standard covalent dative bonds form between the soft silver acid and the soft phosphorus base of the phosphine ligand, the interactions with halide ions are predominantly electrostatic. rsc.org

Theoretical calculations at the DFT level support the experimental findings from X-ray crystallography, providing a more detailed picture of the bonding. rsc.org These computational approaches have been successfully used to analyze the structures of various silver halide complexes with phosphine ligands, confirming experimental observations and providing deeper understanding of the underlying electronic effects. rsc.org

Table 1: Representative DFT Calculated Bond Parameters for Silver-Phosphine Complexes

Complex SystemBondCalculated Bond Length (Å)Reference
[Ag(PPh₃)(hfac)]Ag-P- nih.gov
[Ag(PPh₃)(thd)]Ag-P- nih.gov
[Ag(μ-Cl)(PPh₃)₂]₂Ag-Cl (bridge)2.625(3), 2.630(3) rsc.org

Note: Specific calculated bond lengths for Ag-P in the first two complexes were not provided in the source material. "hfac" and "thd" are β-diketonate ligands.

Molecular Orbital (MO) Analysis (e.g., HOMO-LUMO Energy Levels)

Molecular Orbital (MO) analysis provides a quantum mechanical framework for understanding bonding and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the complex's reactivity and spectroscopic properties. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. conicet.gov.ar

In silver-phosphine complexes, the HOMO is often associated with the silver-phosphine bonding orbital, while the LUMO can be located on various parts of the molecule depending on the specific ligands. For example, in some luminescent silver complexes, electronic transitions can be characterized as metal-to-ligand charge transfer (MLCT), where an electron moves from a metal-centered orbital to a ligand-centered orbital. researchgate.net Time-dependent DFT (TD-DFT) calculations are particularly useful for studying excited states and predicting emission profiles in these systems. mdpi.com

Quantitative Description of Metal-Ligand Bonding

The nature of the bond between the silver atom and the triphenylphosphine (B44618) ligand is a key aspect of these systems. The interaction is generally described as a coordinate covalent bond, where the phosphorus atom of the phosphine donates a lone pair of electrons to the silver(I) center. tcichemicals.com This interaction is often characterized as a soft acid (Ag⁺) and soft base (PPh₃) interaction. rsc.org

Computational methods, such as Natural Bond Orbital (NBO) analysis, can provide a more quantitative description of this bonding. NBO analysis allows for the study of interactions between filled and vacant orbitals, offering a measure of intramolecular delocalization and hyperconjugation. conicet.gov.ar The strength of the metal-phosphorus bond can be correlated with parameters like the 31P NMR coordination shift, which is the difference in the chemical shift between the free phosphine and the complexed phosphine. nih.gov A larger shift suggests a stronger Ag-P interaction. nih.gov

Charge Distribution and Electronic Delocalization Studies

The distribution of electronic charge within the this compound complex is not uniform. NBO analysis can be used to calculate the atomic charges on the constituent atoms. conicet.gov.ar In related silver(I) complexes, the silver atom typically carries a partial positive charge, while the coordinating atoms of the ligands have partial negative charges. rsc.org For example, in a silver complex with a thiocyanate (B1210189) ligand, the nitrogen atom is significantly more negative than the sulfur atom, reflecting its higher electronegativity. rsc.org

These charge distributions highlight the partially ionic character of the bonds within the complex. The interaction between the silver cation and the chloride anion is largely electrostatic in nature, as supported by both experimental and theoretical findings. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate pathways of chemical reactions involving silver-phosphine complexes.

Transition State Localization and Energetic Profiles of Catalytic Cycles

Silver-phosphine complexes are known to catalyze a variety of organic reactions. rsc.org Understanding the mechanism of these catalytic cycles is crucial for optimizing reaction conditions and designing more efficient catalysts. Computational modeling allows for the localization of transition states, which are the high-energy intermediates that connect reactants, intermediates, and products.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the entire catalytic cycle can be constructed. This profile reveals the rate-determining step of the reaction and provides insights into the factors that control selectivity. While specific computational studies on the catalytic cycles of this compound were not found in the provided search results, the general methodology is widely applied in the study of transition metal catalysis. The principles of oxidative addition and reductive elimination, which are often key steps in these cycles, are influenced by the electronic and steric properties of the phosphine ligands. tcichemicals.com

Prediction of Reaction Pathways and Selectivity

Theoretical studies on related phosphine-catalyzed reactions have demonstrated the power of DFT in understanding and predicting selectivity. For instance, in phosphine-catalyzed annulation reactions, DFT calculations have been successfully employed to elucidate the mechanisms and origins of chemo- and stereoselectivity. researchgate.net By modeling the interaction of reactants with the this compound catalyst, it is possible to determine whether a reaction will proceed, for example, via a [3+2] or a [4+2] cycloaddition pathway. researchgate.net The calculations can reveal the subtle electronic and steric factors that govern the regioselectivity of a given transformation.

The prediction of regioselectivity can be further refined using concepts derived from DFT, such as the Fukui function and Hirshfeld charge analysis. researchgate.net These methods help in identifying the most electrophilic and nucleophilic sites within the reacting molecules, offering a quantitative basis for understanding why certain products are formed preferentially. While specific DFT studies on the reaction pathways and selectivity of this compound are not extensively documented in the literature, the principles established from studies on similar catalytic systems provide a robust framework for such investigations.

Prediction and Interpretation of Spectroscopic Parameters

Computational spectroscopy is a powerful adjunct to experimental characterization, aiding in the assignment of spectral features and providing a deeper understanding of the underlying molecular properties.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants (e.g., ¹J(¹⁰⁹Ag,³¹P))

Solid-state ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive probe of the local environment of phosphorus in silver-triphenylphosphine complexes. High-resolution solid-state ³¹P CP/MAS NMR spectra of a series of 1:1 silver-triphenylphosphine complexes, including the chloro derivative [Ph₃PAgCl]n, have been investigated. researchgate.net These studies reveal distinct phosphorus sites and provide valuable information on the one-bond silver-phosphorus coupling constants, |¹J(¹⁰⁹Ag,³¹P)|.

For the this compound complex, the experimental |¹J(¹⁰⁹Ag,³¹P)| value has been reported. researchgate.net Theoretical calculations using DFT can reproduce these coupling constants with a reasonable degree of accuracy, further validating the computational models and providing insights into the nature of the Ag-P bond. The magnitude of this coupling is sensitive to the geometry of the complex and the nature of the other ligands coordinated to the silver center.

Table 1: Experimental solid-state ¹J(¹⁰⁹Ag,³¹P) coupling constant for this compound. Data sourced from researchgate.net.

Simulation of Vibrational (IR/Raman) and Electronic (UV-Vis) Spectra

Vibrational Spectra (IR/Raman): Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the vibrational modes of molecules. DFT calculations can be used to compute the harmonic vibrational frequencies and intensities, providing a theoretical vibrational spectrum that can be compared with experimental data. For instance, in related silver(I) halide complexes containing triphenylphosphine, the coordination of the phosphine ligand to the silver center is confirmed by shifts in the characteristic vibrational bands of the PPh₃ group. scienceasia.org The IR spectra of complexes such as [AgX(DSPTU)(PPh₃)] (where X = Cl, Br) show characteristic bands for the triphenylphosphine and other ligands, and the absence of certain bands can confirm the coordination mode. scienceasia.org While a detailed theoretical vibrational analysis specifically for this compound is not readily available, the established methodologies can be applied to predict its IR and Raman spectra and to assign the observed vibrational bands to specific molecular motions.

Electronic Spectra (UV-Vis): Time-dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. It allows for the prediction of excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands in a UV-Vis spectrum. TD-DFT calculations on similar copper(I) and silver(I) phosphine complexes have been shown to successfully reproduce experimental UV-Vis spectra. researchgate.net These calculations help in assigning the observed electronic transitions, which are often of metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) character. researchgate.net For this compound, TD-DFT calculations would be expected to predict absorption bands in the UV region, arising from π→π* transitions within the triphenylphosphine ligands and charge transfer transitions involving the silver and chloride ions. The specific wavelengths and intensities of these absorptions are dependent on the chosen functional and basis set in the calculation. researchgate.netresearchgate.net

Computational Approaches to Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govnih.govmdpi.com These models are built by developing a mathematical relationship between a set of molecular descriptors and the observed activity.

For this compound and related compounds, QSAR studies can be employed to predict their potential applications, for example, as catalysts or in materials science. The process involves several key steps:

Data Set Preparation: A series of structurally related compounds with known activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic properties, are calculated for each compound using computational software.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that links the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

While specific QSAR studies focusing solely on this compound are not prevalent, the methodology has been successfully applied to various classes of metal complexes to predict properties like catalytic activity and toxicity. nih.govmdpi.comresearchgate.net By generating a dataset of silver-phosphine complexes with varying substituents on the phosphine ligand or different halide ions, a QSAR model could be developed to understand the structure-reactivity relationships governing their performance in a particular application. This approach offers a cost-effective and time-efficient way to screen new candidate structures with desired properties before their synthesis and experimental testing.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Advanced Architectures

The synthesis of chloro(triphenyl)phosphanium;silver and its derivatives with advanced and well-defined architectures is a primary area for future research. Current synthetic methodologies for related silver(I)-phosphine complexes typically involve the reaction of a silver(I) salt with a stoichiometric amount of triphenylphosphine (B44618). nih.gov For instance, silver(I) compounds with various phosphine (B1218219) ligands have been prepared from silver salts like AgNO3 or [Ag(MeCN)4][BF4] through ligand exchange reactions. nih.govchemicalbook.com Similarly, the synthesis of phosphonium (B103445) salts can be achieved through the reaction of triphenylphosphine with alkyl or aryl halides. organic-chemistry.orgnih.gov

Future research should focus on developing one-pot or multi-step synthetic routes that allow for precise control over the stoichiometry and coordination geometry of this compound. This includes exploring various silver sources and chlorinating agents to optimize yield and purity. A significant challenge lies in controlling the final structure, as silver(I) is known for its flexible coordination geometry, which can range from linear to tetrahedral and beyond, often influenced by crystal packing forces and weak interactions. psu.ac.th

The development of synthetic methods to create advanced architectures, such as oligomeric or polymeric structures based on the this compound motif, is a key objective. This could involve the use of bifunctional phosphine ligands or linking organic moieties to the triphenylphosphine framework. Such advanced structures could exhibit novel material properties and functionalities not seen in the simple salt.

Exploration of New Catalytic Transformations and Enhanced Efficiency

Triphenylphosphine complexes of transition metals are cornerstones in catalysis, and silver-phosphine complexes are no exception. chemicalbook.com The combination of a silver(I) center and a triphenylphosphine ligand suggests significant potential for this compound in catalysis.

A notable application of a related system is the silver chloride/triphenylphosphine-promoted carboxylation of arylboronic esters with carbon dioxide at atmospheric pressure. nih.gov This reaction demonstrates the potential of the AgCl/PPh₃ combination to activate substrates and facilitate important chemical transformations. Future research should build upon this foundation to explore the catalytic activity of this compound in a broader range of organic reactions. This could include:

Cross-coupling reactions: Investigating its efficacy as a catalyst or co-catalyst in reactions like Suzuki-Miyaura or Sonogashira couplings. nih.gov

Cycloaddition and cyclization reactions: Exploring its potential to catalyze the formation of cyclic compounds, which are prevalent in pharmaceuticals and natural products.

Asymmetric catalysis: Developing chiral versions of the triphenylphosphonium cation to induce stereoselectivity in catalytic transformations.

A key research goal will be to enhance the catalytic efficiency of this system. This can be achieved by optimizing reaction conditions (solvent, temperature, base) and by modifying the ligand structure to fine-tune the electronic and steric properties of the catalytic center. Understanding the catalytic mechanism through kinetic studies and the identification of reaction intermediates will be crucial for rational catalyst design and improvement.

Design and Application in Next-Generation Functional Materials

The unique combination of a bulky, lipophilic triphenylphosphonium cation and a silver-containing anion makes this compound a promising candidate for the design of novel functional materials. The triphenylphosphonium moiety is known to facilitate accumulation in mitochondria, suggesting potential applications in designing probes for cellular studies.

Future research should focus on the incorporation of this compound into polymeric matrices to create new functional materials. Triphenylphosphine itself has been used as a dopant in polymer membranes for fuel cells and other electrochemical devices. chemicalbook.com By integrating the entire this compound salt, it may be possible to develop materials with unique properties:

Antibacterial coatings: Leveraging the known antimicrobial properties of silver ions, materials incorporating this compound could exhibit potent and long-lasting antibacterial activity. researchgate.net

Luminescent materials: Silver(I) phosphine complexes are known to exhibit luminescence, and incorporating this compound into polymers or as standalone crystalline materials could lead to new phosphorescent or fluorescent materials for sensing or lighting applications.

Catalytic supports: Immobilizing the compound on a solid support could lead to the development of recyclable heterogeneous catalysts, combining the catalytic activity with ease of separation and reuse.

Synergistic Integration of Experimental and Advanced Computational Methodologies

To accelerate the discovery and optimization of this compound and its applications, a synergistic approach combining experimental and advanced computational methodologies is essential. Density Functional Theory (DFT) and other computational techniques have proven invaluable in understanding the structure, bonding, and reactivity of related metal complexes. tandfonline.comweizmann.ac.il

Future research should employ computational chemistry to:

Predict stable structures: Calculate the most stable geometries of this compound, including potential oligomeric and polymeric forms.

Elucidate reaction mechanisms: Model the pathways of catalytic reactions to identify transition states and intermediates, providing insights into the factors controlling reactivity and selectivity. weizmann.ac.il

Simulate spectroscopic properties: Calculate NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds and to interpret experimental data.

Understand electronic properties: Analyze the electronic structure to understand charge distribution, frontier molecular orbitals, and the nature of the bonding between the phosphonium cation and the silver-based anion. This can help in predicting the compound's reactivity and potential for applications in electronics and photophysics.

The integration of computational predictions with experimental results will create a powerful feedback loop. Theoretical models can guide experimental design, while experimental data will serve to validate and refine the computational models, leading to a deeper and more accurate understanding of the fundamental properties of this compound.

Investigation of Dynamic Processes and Transient Intermediates

The behavior of this compound in solution and during chemical reactions is likely to be dynamic, involving ligand exchange, dissociation, and the formation of transient intermediates. nih.gov Understanding these dynamic processes is crucial for controlling its reactivity and for designing applications where specific species are required.

Future research should focus on using advanced spectroscopic techniques to probe these dynamic processes in real-time. This could include:

Variable-temperature NMR spectroscopy: To study ligand exchange dynamics and the equilibria between different species in solution.

Time-resolved spectroscopy (e.g., flash photolysis): To detect and characterize short-lived excited states and reaction intermediates in photochemical or catalytic processes.

Mass spectrometry techniques (e.g., ESI-MS): To identify the different species present in solution and to gain insights into reaction pathways.

The identification and characterization of transient intermediates are particularly important for understanding catalytic cycles. For example, coordinatively unsaturated silver species are often proposed as the active catalysts in reactions involving silver-phosphine complexes. chemicalbook.com By directly observing these transient species, researchers can gain a more complete picture of the reaction mechanism and design strategies to stabilize or enhance the concentration of the catalytically active species.

Q & A

Q. Mitigation Workflow :

Collect data at synchrotron sources for enhanced resolution.

Refine using restraints for phenyl ring geometry.

Validate with Hirshfeld surface analysis to check for missed symmetry .

How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
Answer:
The phosphonium cation’s strong electron-withdrawing effect polarizes the Ag–Cl bond, enhancing silver’s electrophilicity. This facilitates:

  • Nucleophilic Substitution : Attack by carboxylates or amines at the Ag center, forming Ag–O/N bonds.
  • Oxidative Addition : In Pd-catalyzed reactions, AgCl acts as a halide scavenger, stabilizing Pd(0) intermediates .
Reaction Type Role of Ag⁺ Key Mechanistic Step
Suzuki-Miyaura CouplingHalide abstraction from Pd(II)Accelerates transmetallation
Buchwald-HartwigStabilizes Pd(0) via Ag–Pd clustersReduces catalyst deactivation

How can contradictory data between computational models and experimental results for this compound be resolved?

Advanced Research Question
Answer:
Discrepancies often arise from:

  • Implicit Solvent Models : Density Functional Theory (DFT) may neglect solvent effects. Use explicit solvent models (e.g., COSMO-RS) for accuracy .
  • Crystal Packing Forces : Theoretical models assume isolated molecules, while X-ray data include lattice effects. Compare gas-phase DFT with periodic boundary condition (PBC) calculations .

Q. Resolution Protocol :

Validate computational methods against crystallographic bond lengths (Ag–Cl: ±0.05 Å tolerance).

Perform sensitivity analysis on charge distribution (Mulliken vs. NBO).

Cross-check with spectroscopic data (e.g., IR frequencies) .

What strategies evaluate the stability of this compound under varying experimental conditions?

Basic Research Question
Answer:
Systematic stability assessment includes:

  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C confirms thermal stability .
  • UV-Vis Spectroscopy : Monitor absorbance shifts in solution (λ ~300 nm) over 24 hours to detect Ag⁺ reduction .
  • Cyclic Voltammetry : Oxidation peaks (Epa ~0.5 V vs. Ag/AgCl) indicate redox stability .
Condition Test Method Acceptance Criteria
Aqueous pH 2–12NMR in D₂ONo precipitate or shift in ³¹P signal
Light ExposureUV-Vis in quartz cellAbsorbance drift <5% after 12 hours

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.